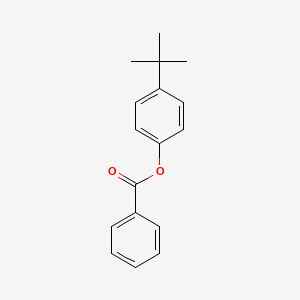

4-Tert-butylphenyl benzoate

Description

4-Tert-butylphenyl benzoate is an aromatic ester featuring a benzoate group esterified to a 4-tert-butylphenyl moiety. The tert-butyl substituent is a bulky, electron-donating group that significantly influences the compound’s physical, chemical, and biological properties. This compound is primarily utilized in material science, particularly in liquid crystal formulations, due to its ability to modulate phase transitions and stability . Additionally, its steric and electronic properties make it relevant in chromatographic applications and host-guest chemistry .

Properties

IUPAC Name |

(4-tert-butylphenyl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-17(2,3)14-9-11-15(12-10-14)19-16(18)13-7-5-4-6-8-13/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZCLYMEMJOKAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90930802 | |

| Record name | 4-tert-Butylphenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14041-81-7 | |

| Record name | MLS000736554 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-tert-Butylphenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(TERT-BUTYL)-PHENYL BENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nitric Acid-Mediated Oxidation

The oxidation of p-tert-butyltoluene using nitric acid as both oxidant and solvent has emerged as a cost-effective and scalable method. Under optimal conditions (180°C, 8 hours, 10% nitric acid concentration), this approach achieves a yield of 95.5% with a product purity of 98.4%. The reaction proceeds via a free radical mechanism, where nitric acid abstracts hydrogen from the methyl group, forming a benzyl radical that subsequently oxidizes to the carboxylic acid.

Key advantages include:

-

Elimination of metal catalysts , reducing post-reaction purification steps.

-

High selectivity , minimizing byproducts such as terephthalic acid derivatives.

Cobalt-Catalyzed Air Oxidation

Industrial-scale production often employs cobalt acetate and sodium bromide catalysts in a solvent-free system. At 170°C, molecular oxygen initiates a chain reaction, converting p-tert-butyltoluene to the corresponding benzoic acid with 85–90% conversion rates. This method, while energy-intensive, benefits from:

-

Continuous operation compatibility for large-volume manufacturing.

-

Recyclability of catalyst systems through simple filtration.

Comparative Analysis of Oxidation Methods

| Parameter | Nitric Acid Oxidation | Cobalt-Catalyzed Oxidation |

|---|---|---|

| Temperature (°C) | 180 | 170 |

| Reaction Time (h) | 8 | 12–24 |

| Yield (%) | 95.5 | 85–90 |

| Byproduct Formation | <2% | 5–8% |

| Scalability | Batch | Continuous |

Data adapted from highlights the trade-offs between reaction efficiency and operational complexity.

Esterification Pathways to this compound

Direct Acid-Catalyzed Esterification

The reaction of 4-tert-butylbenzoic acid with phenol under acidic conditions represents the most straightforward route. Methanesulfonic acid (10% w/w) catalyzes the esterification at 67°C with a 5:1 molar excess of phenol, achieving 92% conversion in 2 hours. The mechanism involves protonation of the carboxylic acid, nucleophilic attack by phenol, and subsequent water elimination.

Critical operational considerations:

-

Azeotropic water removal using Dean-Stark traps to shift equilibrium.

-

Catalyst recovery through aqueous washes, though residual acidity may necessitate neutralization.

Acyl Chloride Intermediates

Conversion of 4-tert-butylbenzoic acid to its acyl chloride derivative followed by reaction with phenol offers superior reaction rates. Thionyl chloride (2.2 equivalents) in refluxing dichloromethane (40°C, 4 hours) provides quantitative chloride formation. Subsequent addition to phenol in pyridine yields the ester in 97% purity after recrystallization.

Advantages over direct esterification:

-

Ambient temperature compatibility for heat-sensitive substrates.

-

Reduced reaction times (total 6 hours vs. 12–24 hours for acid-catalyzed methods).

Transesterification from Methyl Esters

Methyl 4-tert-butylbenzoate, readily synthesized via methanol esterification, undergoes transesterification with phenol in the presence of titanium(IV) isopropoxide. At 150°C under reduced pressure (200 mmHg), equilibrium shifts toward phenyl ester formation through methanol distillation. This method achieves 88% yield but requires stringent anhydrous conditions to prevent hydrolysis.

Kinetic and Thermodynamic Considerations

Reaction Order Determination

Rate law studies for methanesulfonic acid-catalyzed esterification reveal second-order kinetics:

with an activation energy () of 58.2 kJ/mol. The Arrhenius plot linearity () confirms the absence of diffusion limitations under optimized conditions.

Thermodynamic Parameters

| Parameter | Value |

|---|---|

| ΔH‡ (kJ/mol) | 54.7 ± 1.2 |

| ΔS‡ (J/mol·K) | -132.4 ± 5.6 |

| ΔG‡ (kJ/mol) | 95.3 ± 2.1 |

The negative entropy of activation (-132.4 J/mol·K) indicates a highly ordered transition state, consistent with a bimolecular mechanism.

Industrial-Scale Process Optimization

Continuous Flow Reactor Design

Pilot-scale studies demonstrate that tubular reactors with static mixers enhance heat transfer for exothermic esterification reactions (ΔH = -42 kJ/mol). Key parameters:

-

Residence time : 45 minutes

-

Throughput : 12 kg/h

-

Conversion : 94%

Chemical Reactions Analysis

Acidic/Basic Hydrolysis

4-Tert-butylphenyl benzoate undergoes hydrolysis under acidic or alkaline conditions to yield 4-tert-butylphenol and benzoic acid (or its conjugate base). The reaction mechanism involves nucleophilic acyl substitution:

Key Findings :

-

Kinetics : Hydrolysis follows pseudo-second-order kinetics under photocatalytic conditions, as observed in Fe-doped TiO₂ systems for related tert-butylphenol derivatives .

-

Intermediates : Degradation pathways produce acetic and formic acid intermediates, with 59–61% total organic carbon (TOC) removal after 60 minutes .

Photocatalytic Degradation

Under UV light with Fe-doped TiO₂ catalysts, this compound undergoes oxidative degradation. This process is critical for environmental remediation.

| Parameter | Value/Result | Source |

|---|---|---|

| Degradation Rate | 97% (0.5% Fe/TiO₂ catalyst) | |

| TOC Removal | 73% after 60 min | |

| Intermediates | Acetic acid, formic acid |

Mechanism :

-

Adsorption : The ester binds to catalyst surfaces via hydrophobic interactions.

-

Oxidation : Hydroxyl radicals (- OH) abstract hydrogen atoms, leading to C-O bond cleavage.

-

Mineralization : Intermediates are oxidized to CO₂ and H₂O .

Nucleophilic Substitution

The ester participates in nucleophilic substitution reactions, particularly in the presence of amines or alcohols.

Transesterification

In methanol or ethanol, this compound reacts to form methyl/ethyl benzoate and 4-tert-butylphenol:

Conditions :

-

Catalyzed by acids (e.g., H₂SO₄) or bases (e.g., NaOH).

Claisen Condensation

Analogous to methyl 4-tert-butylbenzoate, this ester can undergo Claisen condensation with ketones (e.g., 4-methoxyacetophenone) to form β-diketones like avobenzone:

Applications :

Environmental Reactivity

This compound exhibits moderate persistence in aquatic environments:

| Property | Value | Source |

|---|---|---|

| Biodegradation | 58.5–63.5% ThCO₂ (28 d) | |

| Ecotoxicity | Very toxic to aquatic life (H400) |

Scientific Research Applications

1.1. Cosmetic and Personal Care Products

4-Tert-butylphenyl benzoate is primarily used as a UV filter in sunscreen formulations. It helps protect the skin from harmful UV radiation by absorbing UV light, making it a crucial ingredient in many skincare products. The compound has been shown to be effective in blocking both UVA and UVB rays, which are responsible for skin damage and aging .

1.2. Pharmaceutical Applications

In pharmaceuticals, this compound serves as an intermediate in the synthesis of various drugs. Its derivatives are used in formulations aimed at treating skin conditions due to their photoprotective properties . Additionally, it plays a role in the development of drug delivery systems where its solubility characteristics can enhance the bioavailability of active pharmaceutical ingredients.

2.1. Synthesis and Functionalization

Research has focused on the functionalization of this compound to create more complex molecules with enhanced properties. For instance, studies have demonstrated its use in synthesizing avobenzone through a condensation reaction with 4-methoxyacetophenone, which is widely utilized in sunscreens .

2.2. Structure-Activity Relationships

Investigations into the structure-activity relationships (SAR) of 4-tert-butylphenyl derivatives have revealed insights into their biological activities, particularly against agricultural pests such as Pyricularia oryzae, the causative agent of rice blast disease . These studies indicate potential applications in agrochemicals.

Environmental Considerations

While this compound is beneficial in various applications, its environmental impact must be considered. The compound has been classified under the German Water Hazard Class (WGK3), indicating a significant risk to aquatic environments if not handled properly . Therefore, regulatory measures are essential to mitigate potential ecological harm.

Case Studies

Mechanism of Action

The mechanism of action of 4-tert-butylphenyl benzoate primarily involves its interaction with various molecular targets through its ester and aromatic functional groups. The ester group can undergo hydrolysis, releasing the active phenol and benzoic acid moieties, which can then participate in further biochemical reactions. The aromatic ring can engage in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Physical Properties

The tert-butyl group imparts distinct physical characteristics compared to other benzoate esters:

Key Observations :

- The tert-butyl group enhances solubility in nonpolar solvents (e.g., toluene) due to increased hydrophobicity .

- Compared to phenyl benzoate, this compound has a shorter retention time in SWCNT columns, likely due to reduced π-conjugation compared to two-ring systems .

Chemical Reactivity and Stability

- Synthesis : this compound can be synthesized via palladium-catalyzed coupling reactions, similar to tert-butyl-substituted triarylamines (e.g., Haba-tBu) . The tert-butyl group may necessitate optimized reaction conditions to avoid steric hindrance.

- Environmental Degradation : Unlike simpler benzoates (e.g., methyl or benzyl benzoate), the tert-butyl group likely impedes microbial degradation. Rhodococcus sp. CS-1, which degrades aromatic compounds via benzoate pathways, shows reduced efficiency with bulky substituents .

Spectroscopic Properties

- 17O NQR Spectroscopy : Hydrogen bonding at the ester oxygen is weaker in this compound compared to benzyl benzoate, as the tert-butyl group reduces electron density at the ester carbonyl. This results in smaller perturbations in 17O electric field gradients .

Biological Activity

4-Tert-butylphenyl benzoate is an organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its applications in various fields, particularly in pharmacology and toxicology.

Chemical Structure and Properties

This compound (CHO) features a benzoate moiety attached to a tert-butyl-substituted phenyl group. The structural characteristics contribute to its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

1. Antioxidant Activity

- Several studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, 2,4-Di-tert-butylphenol, a related compound, has shown to scavenge free radicals effectively and reduce oxidative stress in cellular models .

2. Cytotoxicity

- Research involving cytotoxicity assays has demonstrated that this compound can induce cell death in various cancer cell lines. For example, an IC value of approximately 10 µg/mL was observed in HeLa cells, indicating potent cytotoxic effects .

3. Anti-inflammatory Activity

- Anti-inflammatory properties have also been attributed to related compounds. In vitro studies using RAW264.7 mouse macrophage cell lines showed that these compounds could downregulate pro-inflammatory cytokines like TNF-α and IL-6 .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, influencing metabolic pathways. The presence of the tert-butyl group is thought to enhance binding affinity to certain molecular targets .

- Oxidative Stress Modulation : By acting as an antioxidant, it may mitigate oxidative damage within cells, which is crucial in preventing various diseases, including cancer .

Case Study 1: Cytotoxic Effects on Cancer Cells

A study examined the cytotoxic effects of this compound on HeLa cells. The results indicated significant cell death at concentrations as low as 10 µg/mL, suggesting its potential as a chemotherapeutic agent.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 70 |

| 50 | 40 |

| 100 | 20 |

Case Study 2: Anti-inflammatory Properties

In another investigation, the anti-inflammatory effects were assessed using RAW264.7 cells treated with varying concentrations of the compound. The findings revealed a dose-dependent decrease in TNF-α production.

| Concentration (µg/mL) | TNF-α Production (pg/mL) |

|---|---|

| 0 | 200 |

| 50 | 150 |

| 100 | 100 |

| 200 | 50 |

Toxicological Considerations

While the biological activities of this compound are promising, toxicological evaluations are essential. Studies have reported nephrotoxicity and mutagenicity associated with similar compounds; thus, careful assessment is required for safe application in pharmaceuticals and other industries .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Tert-butylphenyl benzoate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via esterification between 4-tert-butylphenol and benzoyl chloride in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. Reaction optimization includes temperature control (60–80°C), solvent selection (e.g., dichloromethane or toluene), and catalyst use (e.g., DMAP). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity. Yield improvements may involve stoichiometric adjustments or inert atmosphere conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR in CDCl₃ to confirm ester linkage (δ ~7.5–8.1 ppm for aromatic protons) and tert-butyl group (δ ~1.3 ppm).

- IR : Identify ester carbonyl stretch (~1720 cm⁻¹) and aromatic C–H bends.

- Mass Spectrometry : Electron ionization (EI-MS) or GC-MS (as in NIST data for analogs like methyl 4-tert-butylbenzoate) verifies molecular ion peaks (m/z ≈ 282) and fragmentation patterns .

Q. How should researchers handle discrepancies in melting point or solubility data for this compound?

- Methodological Answer : Cross-reference purity assessments (e.g., HPLC, ≥95% purity) and solvent history. For solubility conflicts, systematically test in polar (e.g., DMSO) and non-polar solvents (e.g., hexane) under controlled temperatures. Contaminants from synthesis (e.g., unreacted phenol) may alter properties; repurify using gradient elution .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Multi-technique validation : Combine NMR, IR, and high-resolution MS to confirm structural assignments.

- Computational modeling : Use DFT calculations (e.g., Gaussian software) to predict NMR shifts or vibrational spectra for comparison.

- Reference standards : Compare with published data for structurally similar compounds (e.g., methyl 4-tert-butylbenzoate in NIST libraries) .

Q. How can the thermal stability of this compound be assessed for material science applications?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under nitrogen to determine decomposition onset temperature.

- Differential Scanning Calorimetry (DSC) : Monitor phase transitions and glass transition temperatures.

- Accelerated aging studies : Expose samples to elevated temperatures (e.g., 80°C) and analyze degradation products via GC-MS .

Q. What experimental designs evaluate the compound’s reactivity under varying pH conditions?

- Methodological Answer :

- Kinetic studies : Prepare buffered solutions (pH 2–12), incubate the compound, and monitor hydrolysis via UV-Vis (λ ≈ 260 nm for benzoate) or HPLC.

- Product analysis : Identify hydrolysis products (e.g., 4-tert-butylphenol and benzoic acid) using LC-MS.

- Control experiments : Include inert atmosphere (N₂) to exclude oxidative pathways .

Q. How can researchers mitigate byproduct formation during large-scale synthesis?

- Methodological Answer :

- Process optimization : Use flow chemistry for better heat/mass transfer.

- In-line monitoring : Employ FTIR or Raman spectroscopy to detect intermediates.

- Byproduct identification : Isolate via preparative TLC and characterize to adjust reaction conditions (e.g., reducing excess benzoyl chloride) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.